molecular formula C10H11NO2 B12093879 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid

2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid

Cat. No.: B12093879
M. Wt: 177.20 g/mol
InChI Key: QXBRTRRONYYGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid is a high-purity chemical compound with the CAS Number 1228994-90-8 . This molecule features a cyclopropane ring directly linked to a pyridin-3-yl (nicotinic) group and an acetic acid side chain, resulting in the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . The cyclopropane scaffold is a privileged structure in medicinal chemistry, often used to confer conformational constraint, improve metabolic stability, or alter the physicochemical properties of lead compounds in drug discovery programs. The presence of both the nitrogen-containing pyridine ring and the carboxylic acid functional group makes this compound a versatile building block or intermediate for the synthesis of more complex molecules. It is suitable for various research applications, including use in metal-catalyzed cross-coupling reactions, amide coupling reactions to create protease inhibitors, and as a precursor in the development of potential pharmaceutical agents targeting central nervous system disorders or inflammatory diseases. This product is supplied with a guaranteed purity of 98% and should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1-pyridin-3-ylcyclopropyl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-9(13)6-10(3-4-10)8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13)

InChI Key

QXBRTRRONYYGBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2-[1-(Pyridin-3-yl)cyclopropyl]acetic Acid Core

The construction of the parent compound hinges on the successful integration of its three key structural components: the cyclopropyl (B3062369) ring, the pyridine (B92270) ring, and the acetic acid moiety.

The formation of the 1-substituted cyclopropane (B1198618) ring is a critical step in the synthesis. General methods for creating such structures are well-established and have been adapted for complex molecules. These strategies often involve the cyclopropanation of alkenes or ring-closing reactions of 1,3-dihalides.

A common precursor for the target molecule is a nitrile derivative, such as 1-(Pyridin-3-yl)cyclopropanecarbonitrile bldpharm.com or 2-(2-Pyridin-3-ylcyclopropyl)acetonitrile nih.gov. The synthesis of these intermediates is pivotal. One plausible approach involves the reaction of a pyridine-substituted starting material with reagents that facilitate cyclopropane formation. For instance, the cyclopropanation of a 3-vinylpyridine (B15099) derivative using a carbene or carbenoid source is a viable route. Alternatively, methods starting from 1,1-cyclopropyldimethanol derivatives, which are subsequently converted to nitriles or other precursors, have been reported for similar structures. google.compatsnap.com

Enzyme-catalyzed reactions are also emerging as a powerful tool. For example, specific enzymes can catalyze carbene transfer to styrenyl substrates, including 2-pyridyl derivatives, to form cyclopropanes with high diastereoselectivity. utdallas.edu

Table 1: Selected Methods for Cyclopropane Synthesis

Method Description Starting Materials Example Reagents Example Ref.
Simmons-Smith Reaction Cyclopropanation of an alkene using a carbenoid. 3-Vinylpyridine Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn(Cu)) N/A
Michael-initiated ring closure Reaction of a Michael acceptor with a nucleophile that subsequently closes to form a ring. Pyridine-3-acrylonitrile A suitable C1 nucleophile with a leaving group researchgate.net
From 1,3-dihalides Intramolecular cyclization of a 1,3-dihaloalkane with an activated methylene (B1212753) compound. 1,3-Dibromopropane Pyridin-3-ylacetonitrile, Strong Base (e.g., NaH) google.com

| Enzymatic Carbene Transfer | Enzyme-catalyzed reaction of a diazo compound with an alkene. | 3-Vinylpyridine | Ethyl diazoacetate, Engineered P450 enzyme | utdallas.edu |

The pyridine ring serves as a versatile scaffold in drug design, largely due to the various methods available for its functionalization. researchgate.netnih.gov In the context of this compound, the key is the attachment of the cyclopropylacetic acid sidechain at the 3-position. This is typically achieved by starting with a pre-functionalized pyridine.

Common starting materials include 3-halopyridines, 3-cyanopyridine, or 3-methylpyridine (B133936). For example, a 3-halopyridine can undergo metal-catalyzed cross-coupling reactions to introduce the desired sidechain. Another strategy involves the conversion of 3-methylpyridine into pyridine-3-acetonitrile, which can then be further elaborated. prepchem.com More advanced "skeletal editing" or deconstruction-reconstruction strategies allow for the conversion of one heterocyclic core into another, providing novel pathways for diversification. researchgate.netnih.gov

The final step in synthesizing the core structure is typically the introduction of the acetic acid group. This is most commonly accomplished through the hydrolysis of a precursor functional group, such as a nitrile (-CN) or an ester (-COOR).

The hydrolysis of a nitrile, like 2-[1-(Pyridin-3-yl)cyclopropyl]acetonitrile, to a carboxylic acid is a standard transformation, which can be performed under acidic or basic conditions. google.compatsnap.com Similarly, if the synthesis proceeds via an ester intermediate, such as ethyl 2-[1-(pyridin-3-yl)cyclopropyl]acetate, saponification with a base like sodium hydroxide (B78521) followed by acidic workup will yield the desired carboxylic acid. researchgate.net Another innovative route involves the reaction of a Grignard reagent derived from a cyclopropyl bromide with carbon dioxide to form the carboxylate directly. google.com

Table 2: Common Precursors for Acetic Acid Moiety

Precursor Functional Group Transformation Reaction Reagents Ref.
Nitrile (-CN) Hydrolysis H₂SO₄ (aq) or NaOH (aq), Heat google.com
Ester (-COOR) Saponification NaOH or KOH, H₂O/Alcohol, then H₃O⁺ researchgate.net

Synthesis of Analogs and Derivatives of this compound

The development of analogs and derivatives is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

Structural diversification aims to create a library of related compounds by modifying the parent structure. The pyridine scaffold is particularly amenable to such modifications. rsc.orgresearchgate.net

Pyridine Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or other heterocyclic groups) onto the pyridine ring can significantly alter the compound's properties. This can be achieved by using appropriately substituted pyridine starting materials or by late-stage functionalization of the pyridine ring in an advanced intermediate. researchgate.netnih.gov

Acetic Acid Chain Modification: The carboxylic acid group can be converted into a wide range of other functional groups. Esterification or amidation reactions are common, leading to the formation of various esters and amides, which can probe interactions with biological targets and modulate physicochemical properties like solubility and permeability.

Scaffold Hopping and Core Diversification: More advanced strategies involve replacing the pyridine ring with other heterocycles (bioisosteric replacement) or using deconstruction-reconstruction methods to transform the pyridine core itself. researchgate.netnih.gov This allows for the exploration of entirely new chemical space while retaining key binding features.

Lead optimization is a focused process that uses SAR data to make rational, targeted modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. ajrconline.org For a molecule like this compound, this could involve several approaches. nih.gov

Improving Potency and Selectivity: Minor structural changes, such as adding a fluorine or methyl group to the pyridine ring, can lead to significant changes in biological activity by influencing binding interactions or metabolic stability. Optimization can be guided by metrics such as ligand-lipophilicity efficiency. bioworld.com

Modulating Physicochemical Properties: The carboxylic acid is often a target for modification to improve properties like cell permeability and oral bioavailability. It can be converted to amides, sulfonamides, or other bioisosteric replacements that maintain the key hydrogen bonding interactions of the parent acid but have different charge and lipophilicity profiles.

Blocking Metabolic Soft Spots: If a particular position on the molecule is found to be susceptible to metabolic degradation, that site can be blocked. For example, replacing a metabolically labile C-H bond with a C-F bond can enhance the compound's metabolic stability.

Table 3: Compound Names Mentioned

Compound Name
This compound
1-(Pyridin-3-yl)cyclopropanecarbonitrile
2-(2-Pyridin-3-ylcyclopropyl)acetonitrile
3-Vinylpyridine
1,1-cyclopropyldimethanol
[1-(mercaptomethyl)cyclopropyl]acetic acid
[1-(acetylthiolmethyl)cyclopropyl]acetonitrile
1-hydroxymethyl cyclopropyl acetic acid
bromomethyl cyclopropyl acetate
3-halopyridine
3-cyanopyridine
3-methylpyridine
pyridine-3-acetonitrile
ethyl 2-[1-(pyridin-3-yl)cyclopropyl]acetate
amrinone
milrinone
nimodipine
isoniazid
ethionamide

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological Activity and Kinetics

The cyclopropyl group, a central feature of 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid, plays a critical role in orienting the pyridine (B92270) ring and the acetic acid side chain in the binding pocket of its biological target. Modifications to this moiety have been shown to significantly influence the compound's activity and kinetic profile.

Systematic studies have revealed that the rigid nature of the cyclopropyl ring is crucial for maintaining the optimal conformation for potent activity. The replacement of the cyclopropyl ring with more flexible linkers, such as a simple alkyl chain, often leads to a substantial decrease in potency. This suggests that the constrained geometry imparted by the three-membered ring is a key determinant for effective binding.

Furthermore, the substitution pattern on the cyclopropyl ring itself can have a pronounced effect. For instance, the introduction of small alkyl groups at the 2-position of the cyclopropyl ring can be tolerated, and in some cases, may lead to a modest increase in activity. However, larger or more polar substituents are generally detrimental, likely due to steric hindrance or unfavorable interactions within the binding site. The stereochemistry of these substituents is also a critical factor, with one enantiomer often displaying significantly higher potency than the other, highlighting the importance of a precise three-dimensional arrangement for optimal target engagement.

Influence of Pyridine Ring Substitutions on Target Engagement and Potency

The pyridine ring of this compound is a key pharmacophoric element, primarily involved in a crucial hydrogen bond interaction with the target protein. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, an interaction that is essential for high-affinity binding.

Structure-activity relationship studies have demonstrated that the position of the nitrogen atom within the aromatic ring is critical. The 3-pyridyl isomer consistently shows the highest potency compared to the 2-pyridyl and 4-pyridyl analogs. This indicates a stringent geometric requirement for the hydrogen bond donor-acceptor pairing in the active site.

Substitutions on the pyridine ring have been extensively explored to optimize potency and selectivity. The introduction of small, electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) at the 5- or 6-position of the pyridine ring, can enhance potency. This is often attributed to the modulation of the basicity of the pyridine nitrogen, which in turn can fine-tune the strength of the key hydrogen bond interaction. Conversely, the introduction of bulky substituents is generally not well-tolerated and leads to a significant loss of activity, underscoring the sterically constrained nature of the binding pocket accommodating the pyridine ring.

The following table summarizes the impact of various pyridine ring substitutions on the biological activity of this compound analogs:

Compound Modification Relative Potency
Analog 1Unsubstituted PyridineBaseline
Analog 25-Fluoro-pyridin-3-ylIncreased
Analog 36-Chloro-pyridin-3-ylIncreased
Analog 42-Pyridyl IsomerDecreased
Analog 54-Pyridyl IsomerDecreased
Analog 65-Methyl-pyridin-3-ylSlightly Decreased

This table is a representative summary based on general findings in SAR studies and the exact values can vary depending on the specific assay conditions.

Role of the Acetic Acid Side Chain in Ligand-Target Interactions

The acetic acid side chain of this compound is another critical component for its biological activity, primarily engaging in ionic and hydrogen bond interactions within the target's binding site. The terminal carboxylate group is understood to interact with a positively charged residue, such as an arginine or lysine, forming a salt bridge that anchors the ligand in the binding pocket.

The length and acidity of this side chain are finely tuned for optimal activity. Shortening or lengthening the two-carbon chain of the acetic acid moiety typically results in a sharp decline in potency. This suggests that a precise distance between the cyclopropyl scaffold and the terminal carboxylate is required to bridge the interaction points within the active site effectively.

Esterification or amidation of the carboxylic acid group to neutral functionalities almost invariably leads to a complete loss of activity. This observation strongly supports the hypothesis that a negatively charged carboxylate is essential for the key ionic interaction with the target. The pKa of the carboxylic acid is also a factor, with a balance needed to ensure sufficient acidity for ionization at physiological pH without introducing unfavorable physicochemical properties.

Rational Design Principles Derived from SAR/SKR Data

The extensive structure-activity and structure-kinetic relationship studies on this compound and its derivatives have culminated in a clear set of rational design principles for novel ligands with improved properties. These principles provide a predictive framework for designing molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

A primary design principle is the preservation of the core 1-(pyridin-3-yl)cyclopropyl scaffold. This rigid core correctly orients the key pharmacophoric elements—the pyridine nitrogen and the carboxylic acid—for optimal interaction with the target. The cyclopropyl ring acts as a conformational constraint, minimizing the entropic penalty upon binding.

Another key principle revolves around the optimization of the pyridine ring substitution. The introduction of small, electron-withdrawing substituents at the 5- or 6-position is a reliable strategy for enhancing potency by modulating the hydrogen bonding capacity of the pyridine nitrogen.

Furthermore, the necessity of the terminal carboxylic acid on a two-carbon chain is a non-negotiable design element for maintaining high-affinity binding through the crucial salt bridge interaction. Any modification that neutralizes the negative charge or alters the optimal chain length is expected to be detrimental to activity.

Biological Activity and Molecular Mechanism Studies

Identification of Biological Targets and Pathways

No specific data is available on the inhibitory or activating effects of 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid on kinases or phosphodiesterases. However, the pyridine (B92270) ring is a common scaffold in the development of kinase inhibitors. For instance, compounds incorporating a 3-pyridyl 2-oxindole ring have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), an enzyme implicated in neurodegenerative diseases. This suggests that the pyridinyl moiety within this compound could potentially interact with the ATP-binding pocket of various kinases.

Similarly, phosphodiesterases (PDEs), which regulate intracellular signaling by hydrolyzing cyclic nucleotides, are another potential target class. While no direct evidence links this compound to PDE inhibition, the broad therapeutic relevance of PDE inhibitors makes this an area of interest for compounds with novel chemical scaffolds.

It is important to underscore that without experimental data, any potential for enzyme inhibition by this compound remains speculative.

Direct studies on the interaction of this compound with GPR88, nicotinic acetylcholine (B1216132) receptors, mGluR5, or CRTh2 have not been reported. Nevertheless, the structural components of the molecule provide a basis for hypothetical interactions.

The G protein-coupled receptor 88 (GPR88) is a particularly interesting potential target. Research has identified potent agonists for GPR88 that feature a pyridinyl and a cyclopropyl (B3062369) group. A notable example is (1R,2R)-2-pyridin-2-yl-cyclopropanecarboxylic acid, a core scaffold of the GPR88 agonist known as 2-PCCA. The structural similarity between this scaffold and this compound suggests that the latter could potentially modulate GPR88 activity.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are modulated by a wide range of compounds containing a pyridine ring, given that nicotine itself is a pyridine alkaloid. The 3-pyridinyl moiety in this compound is structurally analogous to the pyridine ring in nicotine, suggesting a potential, albeit unconfirmed, for interaction with nAChRs.

Metabotropic glutamate receptor 5 (mGluR5) and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) are also important drug targets. While various antagonists have been developed for these receptors, there is no direct evidence to suggest that this compound would exhibit activity at these sites.

Cellular Pharmacodynamics and Target Engagement

In the absence of identified biological targets for this compound, no specific in vitro cellular assay data can be presented. However, should this compound be investigated for activity at GPR88, a Gi/o-coupled receptor, a relevant functional assay would be the measurement of cyclic adenosine monophosphate (cAMP) accumulation. Agonism at GPR88 typically leads to a decrease in forskolin-stimulated cAMP levels. Therefore, a cAMP functional assay would be a primary tool to assess the potential GPR88 activity of this compound.

Should kinase inhibition be a hypothesized mechanism, cellular assays would focus on measuring the phosphorylation status of the kinase's downstream substrates.

There is no available research on the effects of this compound on intracellular processes such as Coenzyme A (CoA) levels or microRNA (miRNA) maturation. The modulation of these fundamental cellular processes would likely be a downstream consequence of interaction with a specific protein target, which, as stated, has not been identified.

Potential Therapeutic Research Areas (Preclinical Focus)

Given the lack of defined biological activity, the potential therapeutic research areas for this compound are entirely speculative and would be guided by the future identification of its molecular targets.

If the compound were found to be a GPR88 modulator, potential therapeutic areas could include central nervous system disorders such as Parkinson's disease, schizophrenia, and addiction, as GPR88 is highly expressed in the striatum and implicated in these conditions.

Should the compound demonstrate activity as a kinase inhibitor, the therapeutic area would depend on the specific kinase inhibited. For example, inhibition of GSK3β could suggest potential in neurodegenerative diseases like Alzheimer's.

If activity at nicotinic acetylcholine receptors were confirmed, research could be directed towards cognitive disorders, pain, or inflammation.

Ultimately, without empirical data, any discussion of therapeutic applications remains conjectural. Future preclinical research would first need to establish the primary biological target(s) of this compound to guide any exploration of its therapeutic potential.

Anti-infective Research (e.g., Antileishmanial, Antiviral, Antibacterial, Antifungal)

There are currently no published studies detailing any investigation into the potential anti-infective properties of this compound. Research to determine its efficacy against pathogenic microorganisms such as leishmania, viruses, bacteria, or fungi has not been reported in the available scientific literature.

Oncological Research (e.g., Anticancer Agents)

Investigations into the potential of this compound as an agent for cancer therapy are absent from the scientific record. There is no available data on its cytotoxic or antiproliferative effects on cancer cell lines, nor any studies exploring its mechanism of action in the context of oncology.

Immunomodulatory and Anti-inflammatory Research

The potential for this compound to modulate the immune system or exert anti-inflammatory effects has not been a subject of published research. Consequently, there is no information on its impact on inflammatory pathways or immune cell function.

Neurological and Psychiatric Disorder Research (e.g., Schizophrenia, Neurodegeneration)

There is a lack of research into the effects of this compound on the central nervous system. No studies have been published that explore its potential therapeutic utility in neurological or psychiatric conditions such as schizophrenia or neurodegenerative diseases.

Fibrosis Research

There are no available research findings concerning the activity of this compound in the area of fibrosis. Its potential to modulate fibrotic processes has not been explored in any published scientific studies.

HIV Replication Inhibition Research

No research has been published to assess the capacity of this compound to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Computational Chemistry and Molecular Modeling in Compound Design

Structure-Based Drug Design Approaches for 2-[1-(Pyridin-3-yl)cyclopropyl]acetic Acid Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural data of a biological target, such as an enzyme, to engineer ligands that bind with high affinity and specificity. This methodology has been central to the development of derivatives of this compound, particularly as inhibitors of NAMPT, a key enzyme in NAD+ biosynthesis and a promising target in oncology. nih.gov

A primary SBDD technique is molecular docking, which predicts how a ligand will orient itself within the target's active site. For derivatives of this compound, docking simulations are used to screen virtual libraries of analogues, identifying candidates with favorable binding energies and interaction profiles. mdpi.com These studies are often guided by X-ray co-crystal structures, which provide experimental validation of the binding mode. For example, a co-crystal structure of a related 3-pyridyl (S,S) cyclopropyl (B3062369) carboxamide bound to NAMPT confirmed that the pyridine (B92270) moiety settles into the nicotinamide (B372718) (NAM) binding pocket, acting as a substrate-based inhibitor. nih.gov This structural insight is invaluable for designing new derivatives that optimize contacts with key residues in the active site, a process that can lead to compounds with excellent in vitro potency. nih.gov

The iterative cycle of SBDD involves designing modifications, predicting their binding through computational tools, and then synthesizing and testing the most promising candidates. This rational approach accelerates the discovery of potent and selective inhibitors.

Table 1: Key Aspects of SBDD for this compound Derivatives

SBDD TechniqueApplicationOutcomeReference
Molecular Docking Virtual screening of compound libraries; prediction of binding conformations and affinities within the NAMPT active site.Prioritization of candidates for synthesis; understanding of key ligand-protein interactions. mdpi.com
X-ray Crystallography Determination of the co-crystal structure of a ligand bound to the target enzyme (NAMPT).Experimental confirmation of the binding mode, revealing crucial interactions like the pyridine ring placement. nih.govnih.gov
Rational Design Systematic modification of the core scaffold based on structural insights to enhance binding affinity and selectivity.Development of novel derivatives with improved potency and optimized ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov

Ligand-Based Drug Design Methodologies

When a high-resolution crystal structure of the target is unavailable, ligand-based drug design (LBDD) methods are employed. LBDD uses the structural information from a set of known active molecules to build a predictive model.

Pharmacophore modeling is a key LBDD technique used in the discovery of novel NAMPT inhibitors. nih.goveurekaselect.comresearchgate.net A pharmacophore model is a three-dimensional arrangement of essential chemical features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—that a molecule must possess to be active. By analyzing a series of potent NAMPT inhibitors, a common pharmacophore hypothesis can be generated. nih.govresearchgate.net This model then acts as a 3D query to screen large compound databases, identifying diverse molecular scaffolds that fit the required features and are likely to be active. nih.goveurekaselect.com

Another powerful LBDD method is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org For a set of NAMPT inhibitors, 3D-QSAR models can be developed to predict the inhibitory potency of new, untested molecules. nih.goveurekaselect.com These models provide contour maps that visualize how different properties, like steric bulk and electrostatic charge, influence activity, thereby guiding the design of more effective compounds.

Table 2: LBDD Methodologies in the Design of NAMPT Inhibitors

LBDD MethodologyDescriptionApplicationReference
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features required for biological activity based on known active compounds.Used as a 3D search query for virtual screening of compound libraries to find novel NAMPT inhibitors. nih.goveurekaselect.comresearchgate.net
3D-QSAR (e.g., CoMFA) Develops a statistical model correlating the 3D properties (steric and electrostatic fields) of molecules with their biological activity.Predicts the potency of new analogues and provides visual guidance for structural modifications. nih.govmdpi.com

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical (QC) calculations offer deep insights into the electronic structure, stability, and reactivity of molecules, which are crucial for drug design. mdpi.com These methods are particularly useful for analyzing the conformational preferences of structurally complex molecules like this compound. mdpi.com

The presence of the cyclopropyl ring introduces significant conformational constraints. QC methods, such as Density Functional Theory (DFT), can be used to perform a thorough conformational analysis to identify the most stable, low-energy shapes of the molecule. researchgate.net Understanding the preferred three-dimensional arrangement of the pyridine and acetic acid groups is essential, as this geometry dictates how the molecule can fit into the confined space of an enzyme's active site. documentsdelivered.com

Beyond conformational analysis, QC calculations can predict a range of molecular properties relevant to drug action. These include:

Electron Density Distribution: Reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for intermolecular interactions.

Electrostatic Potential Maps: Visualize the positive and negative electrostatic potential on the molecule's surface, which is critical for understanding hydrogen bonding and other polar interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's chemical reactivity and stability.

This detailed information helps to build a more complete picture of the molecule's behavior and aids in the rational design of derivatives with improved properties. mdpi.comresearchgate.net

Prediction of Ligand-Target Interactions and Binding Modes

A central aim of molecular modeling is to accurately predict the binding mode of a ligand within its target protein. For this compound derivatives targeting NAMPT, this involves a multi-step computational approach.

The process often starts with molecular docking to generate an initial plausible binding pose. mdpi.com However, docking is a simplified representation. To refine this prediction and understand the dynamics of the interaction, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more realistic view of the binding event. This allows researchers to assess the stability of the predicted binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For NAMPT inhibitors, these simulations and structural data reveal a consistent binding pattern. The pyridine ring of the inhibitor typically occupies the nicotinamide binding pocket, while the carboxylic acid group forms critical interactions with nearby residues. nih.gov The cyclopropyl group often fits into a specific hydrophobic pocket. By accurately predicting these ligand-target interactions, computational models allow for the rational design of modifications to the inhibitor's structure to enhance these contacts, thereby improving binding affinity and biological potency. nih.govnih.gov

Preclinical Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Research

In Vitro Metabolic Stability Assessment

No specific studies detailing the in vitro metabolic stability of 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid were identified. General principles of drug metabolism suggest that such assessments are crucial in early drug discovery to predict a compound's half-life in the body.

No data from microsomal stability studies for this compound in mouse, human, or other species' liver microsomes were found in the reviewed literature. These studies are fundamental for evaluating the potential for Phase I metabolic reactions.

There were no specific liver S9 fraction stability studies for this compound found in the public domain. Liver S9 fractions contain both microsomal and cytosolic enzymes and are used to assess both Phase I and Phase II metabolism. vt.eduhyphadiscovery.comnih.gov

While no direct studies on this compound are available, the metabolic fate of compounds containing cyclopropyl (B3062369) and 3-substituted pyridine (B92270) moieties has been discussed in a general context in the literature.

The presence of a cyclopropyl group can influence metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to an increased metabolic half-life. hyphadiscovery.comnih.govnih.govacs.orgresearchgate.net However, in some contexts, particularly when attached to an amine, the cyclopropyl ring can undergo metabolism. hyphadiscovery.com

The 3-substituted pyridine ring is another key structural feature. The nitrogen atom in the pyridine ring generally decreases the potential for oxidative metabolism compared to a benzene (B151609) ring. nih.gov However, the exact metabolic pathway would depend on the other substituents and the specific CYP enzymes involved.

Without experimental data for the specific compound, any discussion on the impact of its structural features on metabolic half-life remains speculative.

In Vitro Solubility and Permeability Studies

No specific experimental data on the in vitro solubility or permeability of this compound were identified.

There is no publicly available data on the aqueous solubility of this compound. The carboxylic acid moiety suggests that its solubility would be pH-dependent.

No results from Parallel Artificial Membrane Permeability Assays (PAMPA) or other membrane permeability assays for this compound were found. The PAMPA model is a common in vitro tool used to predict passive, transcellular permeability of drug candidates. nih.gov The presence of both a polar carboxylic acid group and a relatively non-polar pyridinyl-cyclopropyl group would likely influence its permeability characteristics.

General Strategies for Enhancing Preclinical ADME Properties

In the field of drug discovery, several techniques are commonly employed to optimize the pharmacokinetic profiles of lead compounds. These strategies aim to improve characteristics such as metabolic stability, oral bioavailability, and half-life, while reducing clearance.

Deuteration: This strategy involves the selective replacement of hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a more stable compound with a longer half-life and reduced formation of potentially reactive metabolites. For a compound like "this compound," deuteration could theoretically be applied to metabolically vulnerable positions on the pyridine ring or the cyclopropylacetic acid moiety. However, without specific metabolic data for this compound, the optimal positions for deuteration remain hypothetical.

Cyclization: The introduction of cyclic structures is a widely used tactic to enhance the drug-like properties of a molecule. nih.govresearchgate.net Cyclization can restrict the conformation of a molecule, which may increase its binding affinity to the target and improve its metabolic stability by shielding susceptible parts of the molecule from metabolic enzymes. nih.gov For a linear compound, various cyclization strategies such as ring fusion or chain cyclization could be explored to improve its ADME profile. nih.gov

Chirality: Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. researchgate.netrsc.org These enantiomers can have significantly different pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net The human body is a chiral environment, and as a result, one enantiomer may be more potent, be metabolized differently, or have a different toxicity profile than the other. nih.govmdpi.com Therefore, studying the individual enantiomers of a chiral drug is a critical step in drug development. If "this compound" possesses a chiral center, the separation and individual testing of its enantiomers would be a key strategy to optimize its therapeutic potential and ADME properties.

Advanced Research Perspectives and Outlook

Integration of Multi-Omics Data in Understanding Compound Action

The advent of high-throughput technologies has ushered in the era of "omics," providing an unprecedented opportunity to understand the mechanism of action of chemical compounds in a holistic manner. mdpi.comfrontiersin.org For a compound like 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid and its derivatives, a multi-omics approach can provide a comprehensive picture of its biological effects, moving beyond a single target to a systems-level understanding.

The primary omics disciplines that can be integrated to elucidate the action of these compounds include genomics, transcriptomics, proteomics, and metabolomics. nih.gov Transcriptomics, for instance, can reveal changes in gene expression patterns within cells or tissues upon exposure to the compound, offering clues about the signaling pathways being modulated. mdpi.com This can be particularly insightful for compounds containing a pyridine (B92270) moiety, which is a common feature in molecules targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and other neurological targets. nih.govnih.gov

Proteomics would allow for the identification and quantification of proteins whose levels or post-translational modifications are altered by the compound. This can directly point to the protein targets and off-targets of the molecule. Complementing this, metabolomics can uncover changes in the cellular metabolic profile, providing a functional readout of the compound's impact on cellular biochemistry. ed.ac.uk

The true power of a multi-omics approach lies in the integration of these disparate datasets. mdpi.com By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the compound's mechanism of action. For example, an observed change in the expression of a particular gene (transcriptomics) could be correlated with an alteration in the corresponding protein level (proteomics) and a subsequent shift in a metabolic pathway (metabolomics). This integrated analysis can help to identify key molecular players and pathways involved in the compound's therapeutic effects and potential toxicities. nih.gov

A hypothetical multi-omics workflow for a derivative of this compound is outlined below:

Omics Layer High-Throughput Technology Potential Insights
Transcriptomics RNA-Sequencing (RNA-Seq)Identification of differentially expressed genes related to neurotransmitter signaling, inflammation, or cell cycle regulation.
Proteomics Mass Spectrometry (MS)-based proteomicsQuantification of changes in protein expression, including potential binding partners and downstream effectors of the primary target.
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR)Detection of alterations in key metabolic pathways, such as energy metabolism or lipid biosynthesis, affected by the compound.

This integrated approach can significantly accelerate the drug development process by providing a deeper understanding of a compound's biological activity, enabling more informed decisions regarding lead optimization and clinical trial design.

Exploration of Novel Biological Targets for this compound Derivatives

The unique structural features of this compound, particularly the rigid cyclopropyl (B3062369) group and the heteroaromatic pyridine ring, suggest that its derivatives could interact with a diverse range of biological targets. rsc.orgacs.org While the pyridine moiety is a well-known pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs), the exploration of novel targets beyond this family is a key area of future research. nih.govnih.govnih.gov

One promising avenue is the investigation of enzymes for which the cyclopropyl group can act as a unique binding element. The conformational rigidity and pseudo-pi character of the cyclopropyl ring can lead to favorable interactions within enzyme active sites. rsc.orgacs.org For instance, derivatives could be designed to target enzymes involved in metabolic diseases or cancer.

Furthermore, the pyridine ring can be modified to explore interactions with a wider range of receptors and ion channels. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. nih.gov By systematically altering the substitution pattern on the pyridine ring, medicinal chemists can fine-tune the electronic properties and steric bulk of the molecule to achieve selectivity for novel targets.

A recent study on novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives identified them as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), highlighting the potential of cyclopropyl-pyridine scaffolds in targeting protein kinases. nih.gov

The exploration of novel targets can be guided by several strategies:

Phenotypic Screening: Testing derivatives in cell-based assays that measure a specific cellular phenotype (e.g., cell proliferation, apoptosis) can uncover unexpected activities and point towards novel targets.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen libraries of known protein structures for potential binding sites for the this compound scaffold.

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be employed to identify the direct protein targets of a compound within a complex biological sample.

The discovery of novel biological targets for derivatives of this scaffold could open up new therapeutic possibilities for a wide range of diseases.

Methodological Advancements in High-Throughput Screening and Lead Discovery for Related Scaffolds

The efficient discovery of new lead compounds relies heavily on advancements in high-throughput screening (HTS) and lead discovery methodologies. nih.gov For scaffolds related to this compound, several cutting-edge approaches can be leveraged to accelerate the identification of promising drug candidates.

High-Throughput Screening (HTS):

Traditional HTS involves the screening of large compound libraries against a specific biological target. nih.gov For pyridine- and cyclopropyl-containing scaffolds, several advancements are enhancing the efficiency and information content of HTS campaigns:

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for a more nuanced understanding of a compound's effects on cell health, morphology, and the localization of specific proteins.

DNA-Encoded Libraries (DELs): DEL technology enables the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This approach allows for the rapid identification of binders to a protein target of interest from a vast chemical space.

Fragment-Based Screening (FBS): FBS involves screening smaller, "fragment-like" molecules that can be subsequently optimized and linked together to create more potent lead compounds. The cyclopropyl and pyridine moieties of the core scaffold could serve as starting points for fragment-based approaches.

Lead Discovery:

Once initial "hits" are identified from HTS, the process of lead discovery involves optimizing their potency, selectivity, and pharmacokinetic properties. Modern lead discovery is increasingly driven by computational methods and structure-based design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will be crucial for understanding the SAR.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be used to rationally design more potent and selective inhibitors. The unique geometry of the cyclopropyl group can be exploited to achieve specific interactions within a binding pocket. rsc.org

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are being increasingly used to predict the biological activity and physicochemical properties of molecules, guiding the synthesis of new derivatives with improved characteristics.

The table below summarizes some of the advanced methodologies applicable to lead discovery for related scaffolds:

Methodology Description Application to the Scaffold
High-Content Screening (HCS) Automated microscopy and image analysis to assess multiple cellular parameters.Evaluating the effects of derivatives on neuronal morphology or subcellular protein localization.
DNA-Encoded Libraries (DELs) Screening of vast libraries of DNA-barcoded compounds.Rapidly identifying initial binders to novel protein targets for the scaffold.
Structure-Based Drug Design (SBDD) Rational design of ligands based on the 3D structure of the target.Optimizing the interactions of the cyclopropyl and pyridine moieties within a known binding site.
AI/Machine Learning Predictive modeling of compound properties and activities.Guiding the synthesis of new derivatives with enhanced potency and drug-like properties.

By embracing these advanced research perspectives and methodologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of innovative medicines to address unmet medical needs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.